3-Methyl-1H-indazol-1-amine is an organic compound belonging to the indazole family, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Source and Classification
The compound is classified under organoheterocyclic compounds, specifically within the category of indazoles. Its molecular formula is , with a molecular weight of approximately 150.18 g/mol. It is known for its unique properties that make it suitable for various chemical reactions and applications in drug synthesis and development .
Methods and Technical Details
The synthesis of 3-Methyl-1H-indazol-1-amine can be achieved through several methods, with one of the most common approaches involving the reaction of 1H-indazole with methylating agents. A typical synthetic route includes:
Reactions and Technical Details
3-Methyl-1H-indazol-1-amine participates in various chemical reactions typical for amines and heterocycles:
These reactions expand its utility in synthesizing more complex organic molecules and pharmaceuticals .
Physical and Chemical Properties
The physical properties of 3-Methyl-1H-indazol-1-amine include:
The chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
3-Methyl-1H-indazol-1-amine has several scientific uses, particularly in medicinal chemistry:
The ongoing research into its derivatives continues to unveil new potential applications across different fields of chemistry and pharmacology .
The indazole nucleus—a bicyclic structure featuring fused benzene and pyrazole rings—has emerged as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This heterocyclic system exhibits distinct tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically predominant and biologically relevant [7]. Indazole derivatives interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, enabling the modulation of enzymes, receptors, and protein-protein interactions. Their structural plasticity permits extensive functionalization at the N1, C3, and benzenoid ring positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties.
Table 1: Clinically Approved Indazole-Based Drugs
Drug Name | Therapeutic Area | Biological Target | Key Structural Features |
---|---|---|---|
Pazopanib | Renal Cell Carcinoma | Multi-Targeted Tyrosine Kinases | 1H-Indazole-3-amine core |
Niraparib | Ovarian Cancer | PARP1/PARP2 Inhibitor | 1H-Indazole with piperazine moiety |
Granisetron | Chemotherapy-Induced Nausea | 5-HT3 Receptor Antagonist | N1-Substituted indazole |
Benzydamine | Anti-Inflammatory | Unknown (Local Activity) | 3-Hydroxy-1-benzylindazole |
Over 43 indazole-based therapeutics are in clinical use or trials, spanning oncology, inflammation, infectious diseases, and central nervous system disorders [7]. For instance, kinase inhibitors like Linifanib utilize the 1H-indazole-3-amine motif to mimic ATP’s adenine moiety, enabling competitive binding at catalytic sites [7]. Similarly, the PARP inhibitor Niraparib incorporates a 1H-indazole scaffold to enhance DNA repair blockade in cancer cells [2] [7]. This broad applicability underscores the indazole nucleus’s capacity to serve as a "molecular chassis" for targeted therapy development.
3-Methyl-1H-indazol-1-amine (C₈H₉N₃; MW 147.18 g/mol) represents a structurally optimized indazole derivative with enhanced drug-like properties. The methyl group at C3 stabilizes the tautomeric equilibrium, while the N1-amino group serves as a versatile handle for molecular hybridization strategies [8]. This compound’s beige crystalline solid form (mp 174–180°C) exhibits favorable solubility profiles for synthetic manipulation [8]. Its significance is highlighted by:
Table 2: Biological Activities of 3-Methyl-1H-indazol-1-amine Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/MIC) | Target/Mechanism |
---|---|---|---|
Mercaptoacetamide hybrids | Anti-S. pneumoniae | 4.0–8.0 µg/mL | Cell wall synthesis disruption |
Piperazine-linked conjugates | Antileukemic (K562) | IC₅₀ = 5.15 µM | Bcl-2/p53-MDM2 pathway inhibition |
Chlorobenzenesulfonamide analogs | DNA gyrase inhibition | ΔG = −12.2 kcal/mol | Topoisomerase II binding |
Acylated piperidine derivatives | Anti-B. subtilis/E. coli | 300 µg/mL | Membrane integrity disruption |
The therapeutic exploration of indazoles began in the 1960s with the anti-inflammatory drug Benzydamine, but synthetic challenges limited early development. Initial routes relied on harsh conditions like ortho-hydrazinobenzoic acid cyclization (Fisher synthesis), yielding unstable products with poor scalability [6] [7]. The discovery of 3-aminoindazoles as kinase-binding motifs in the 2000s accelerated innovation, exemplified by Pazopanib’s FDA approval (2009). Key advancements include:
Table 3: Historical Development of Indazole Therapeutics
Time Period | Key Advances | Representative Agents | Synthetic Limitations |
---|---|---|---|
1960–1990 | Anti-inflammatory/antiemetic agents | Benzydamine, Granisetron | Low-yielding Fisher cyclization |
2000–2010 | Kinase inhibitors | Pazopanib, Linifanib | Pd-catalyzed coupling cost/toxicity |
2010–Present | Targeted hybrids (antimicrobial/anticancer) | Niraparib analogs, Dual heterocycles | Green chemistry adoption |
The scaffold’s evolution exemplifies a transition from empiricism to rational design, positioning 3-methyl-1H-indazol-1-amine as a next-generation building block for precision therapeutics [6] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7